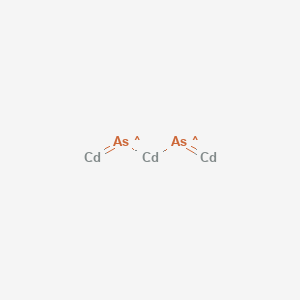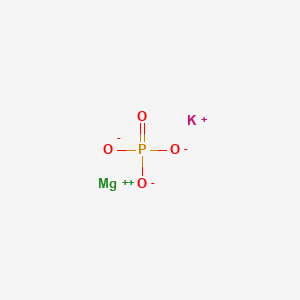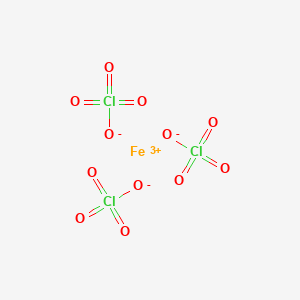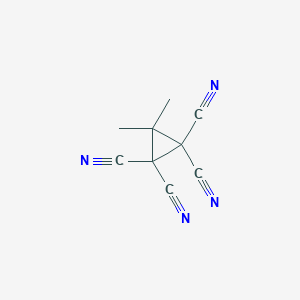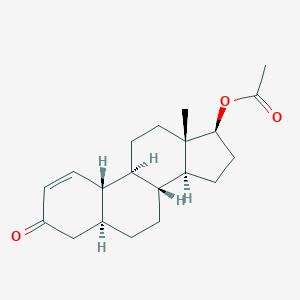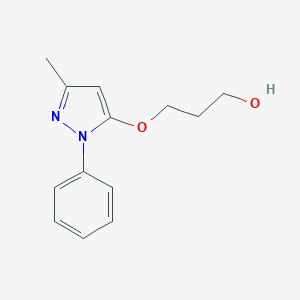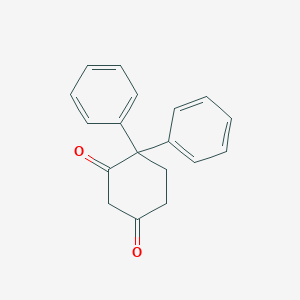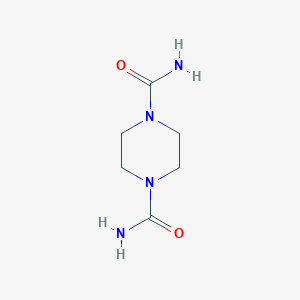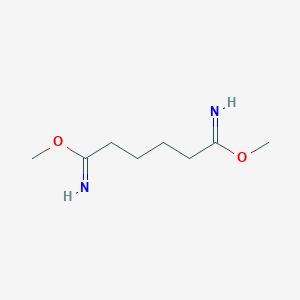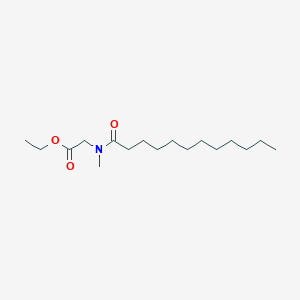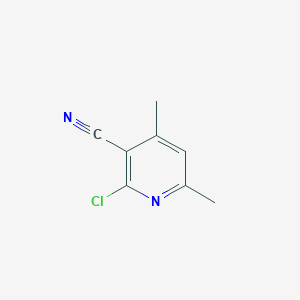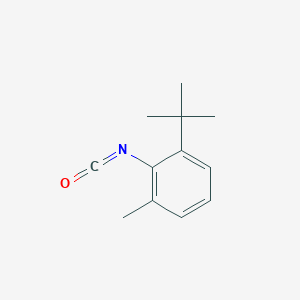
1,4-双(异氰酸甲基)环己烷
描述
Synthesis Analysis
Although direct synthesis details of "1,4-Bis(isocyanatomethyl)cyclohexane" were not found, related compounds and methodologies provide insight into potential synthetic routes. For instance, 1,1-Bis(aminomethyl)cyclohexane condenses with formaldehyde, leading to polymer formation that, upon heating, isomerizes to a nonacyclic compound, indicating a method for creating complex cyclohexane derivatives through condensation reactions (Suissa, Romming, & Dale, 1997).
Molecular Structure Analysis
The molecular structures of related cyclohexane derivatives emphasize the importance of interactions such as C–H⋯N and π⋯π in determining the crystal packing and stability of these compounds. These interactions contribute significantly to the molecular conformation and structural integrity of cyclohexane derivatives (Lai, Mohr, & Tiekink, 2006).
Chemical Reactions and Properties
The reactions involving cyclohexane derivatives, such as the cyclopolymerization of bis(2-propenyl)dimethylsilane, demonstrate the versatility and reactivity of cyclohexane-based compounds. Such reactions are pivotal in producing highly stereoregular polymers, indicating the potential reactivity of "1,4-Bis(isocyanatomethyl)cyclohexane" in similar polymerization or cross-linking processes (Crawford & Sita, 2014).
Physical Properties Analysis
Research on similar cyclohexane derivatives highlights their excellent solubility and thermal stability. For example, polymers derived from cyclohexane structures exhibit good solubility in polar organic solvents, high glass transition temperatures, and stable thermal degradation temperatures, suggesting that "1,4-Bis(isocyanatomethyl)cyclohexane" may possess similar desirable physical properties (Yang, Hsiao, & Yang, 1999).
Chemical Properties Analysis
The introduction of specific functional groups into the cyclohexane ring can significantly alter the chemical properties of the derivative. For instance, the synthesis and characterization of cyanate ester-epoxy-bismaleimide matrices indicate that modifications like cyanate ester incorporation improve the material's thermal and mechanical properties, suggesting the potential for "1,4-Bis(isocyanatomethyl)cyclohexane" to be used in advanced material applications (Dinakaran, Alagar, & Ravichandran, 2004).
科学研究应用
高性能聚氨酯弹性体的合成:“1,4-双(异氰酸甲基)环己烷”被用于开发新型的基于环烷基二异氰酸酯的PUEs,这些PUEs表现出比现有基于二异氰酸酯的PUEs更高的弹性、改善的耐热性和良好的光稳定性等优越性能。这归因于“1,4-双(异氰酸甲基)环己烷”的对称结构,使得硬段链更好地结晶并在PUEs中形成氢键(Yamasaki et al., 2017)。
PUEs力学性能的改善:“1,4-双(异氰酸甲基)环己烷”合成的PUEs由于分子的高对称性而显示出显著改善的力学性能,这得益于良好组织的硬段域。其缺乏芳香族基团也增强了所得PUEs的色彩稳定性(Nozaki et al., 2017)。
在聚合物合成中的应用:该化合物已被用于各种聚合物合成中,展示了其在创造具有理想性能材料方面的多功能性。例如,它参与了具有特定力学和热特性的聚合物的创造(Rahmawati et al., 2018)。
安全和危害
未来方向
A new aliphatic diisocyanate, trans-1,4-hydrogenated xylylene diisocyanate (trans-1,4-H6XDI), has been developed and commercialized by Mitsui Chemical . This new aliphatic diisocyanate has a very compact, linear, and symmetrical structure which results in ultra-high-performance properties . In particular, the resilience and tear strength are superior or comparable to other ultra-high-performance elastomers based on para-phenylene diisocyanate (PPDI) and o-tolidine diisocyanate (TODI) .
属性
IUPAC Name |
1,4-bis(isocyanatomethyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-7-11-5-9-1-2-10(4-3-9)6-12-8-14/h9-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHUXHMNZLHBSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN=C=O)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Record name | 1,4-BIS(METHYLISOCYANATE)CYCLOHEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18116 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065046, DTXSID601031501 | |
| Record name | 1,4-Bis(isocyanatomethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexane, 1,4-bis(isocyanatomethyl)-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(isocyanatomethyl)cyclohexane | |
CAS RN |
10347-54-3, 98458-83-4 | |
| Record name | 1,4-BIS(METHYLISOCYANATE)CYCLOHEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18116 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,4-Bis(isocyanatomethyl)cyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10347-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexane, 1,4-bis(isocyanatomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010347543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, 1,4-bis(isocyanatomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Bis(isocyanatomethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexane, 1,4-bis(isocyanatomethyl)-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis(isocyanatomethyl)cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.676 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-1,4-bis(isocyanatomethyl)cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.260.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

